2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-6-7-12(11(8-9)13(19)20)18-10-4-2-1-3-5-10/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCRVCYXICCEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation
Established Synthetic Routes for 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
The formation of the diarylamine linkage is the critical step in synthesizing the target molecule. This is typically accomplished by coupling an aniline (B41778) derivative with a suitably substituted benzoic acid precursor.
The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, represents a classical approach to synthesizing N-aryl anthranilic acids. wikipedia.org This method involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 2-chloro-5-(trifluoromethyl)benzoic acid or 2-bromo-5-(trifluoromethyl)benzoic acid with aniline.
Key features of the traditional Ullmann-type reactions include:
Catalyst: Stoichiometric or catalytic amounts of copper, often in the form of copper powder, copper(I) iodide, or copper(I) oxide. researchgate.netmdpi.com
Reaction Conditions: The reaction traditionally requires high temperatures, often exceeding 150-200 °C, and the use of high-boiling polar aprotic solvents like dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone (NMP). wikipedia.org
Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is required to facilitate the reaction. wikipedia.orgresearchgate.net
The general mechanism involves the formation of a copper(I) amide species, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. researchgate.net A notable example is the synthesis of the related 5-Bromo-2-(phenylamino)benzoic acid, which was prepared by reacting 2,5-dibromobenzoic acid with aniline in the presence of a copper catalyst at elevated temperatures. researchgate.net
Table 1: Typical Conditions for Classical Ullmann Condensation
| Parameter | Condition | Source(s) |
| Catalyst | Copper (Cu), Copper(I) salts (CuI, Cu₂O) | wikipedia.orgresearchgate.net |
| Reactants | Aryl Halide, Amine/Aniline | wikipedia.orgresearchgate.net |
| Solvent | DMF, NMP, Nitrobenzene | wikipedia.org |
| Base | K₂CO₃, KOH | wikipedia.orgresearchgate.net |
| Temperature | >150 °C | wikipedia.org |
Efforts to modernize classical C-N coupling reactions have focused on developing more sustainable and environmentally benign protocols. Green chemistry principles aim to reduce waste, lower energy consumption, and utilize less hazardous materials. rsc.org For Ullmann-type reactions, advancements include the use of water as a solvent, microwave-assisted heating, and the development of more efficient, recyclable catalysts. nih.gov
Innovations in this area include:
Aqueous Media: The use of ligands such as N²,N²′-disubstituted oxalic acid bishydrazide has enabled the Ullmann amination of aryl halides to proceed in water, significantly reducing the reliance on volatile organic solvents. nih.gov
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.gov
These modernized approaches make the synthesis of diarylamines like this compound more aligned with the goals of sustainable chemical production. rsc.org
Development and Optimization of Novel Synthetic Pathways
The limitations of the Ullmann condensation, such as harsh reaction conditions and limited substrate scope, spurred the development of more versatile and milder synthetic methods, primarily centered around palladium catalysis.
The Buchwald-Hartwig amination has emerged as a powerful and widely used method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or pseudohalides (e.g., triflates) under significantly milder conditions than the Ullmann reaction. wikipedia.orgorganic-chemistry.org
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org
Association of the amine with the resulting Pd(II) complex. libretexts.org
Deprotonation of the amine by a base to form a palladium amide complex. libretexts.org
Reductive elimination from the palladium amide to yield the desired diarylamine product and regenerate the Pd(0) catalyst. libretexts.org
The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle, particularly the reductive elimination step. wikipedia.org Different generations of catalyst systems have been developed to expand the reaction's scope and improve its efficiency for a wide range of substrates. wikipedia.org
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination
| Ligand | Abbreviation | Typical Substrates | Advantages | Source(s) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Aryl iodides, bromides, triflates; Primary amines | One of the first effective bidentate ligands, improving rates and yields over monodentate phosphines. | wikipedia.orgnih.gov |
| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Aryl iodides and triflates | Efficient bidentate ligand. | wikipedia.org |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Aryl chlorides, bromides | Highly active for challenging substrates, including unactivated aryl chlorides. | beilstein-journals.org |
| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Broad substrate scope | Sterically hindered ligand enabling high catalytic activity. | wikipedia.org |
The reaction is typically carried out using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) in an inert solvent like toluene (B28343) or dioxane. nih.govresearchgate.net
The synthesis of substituted derivatives of this compound relies on the regiocontrolled functionalization of the starting materials. The primary strategy for achieving regioselectivity is to utilize precursors where the desired substitution pattern is already established.
For the synthesis of the parent compound, the reaction between aniline and a 2-halo-5-(trifluoromethyl)benzoic acid ensures the correct placement of the trifluoromethyl group. To synthesize derivatives with substitution on the phenylamino (B1219803) ring, a substituted aniline would be used as the starting material. Conversely, to introduce different or additional substituents on the benzoic acid ring, a correspondingly substituted 2-halobenzoic acid would be employed. The inherent reactivity of the functional groups on the starting materials dictates the outcome, making this a highly controlled and predictable strategy for generating a library of analogs.
While this compound itself is an achiral molecule, the development of asymmetric methods is crucial for accessing chiral analogs, which are of significant interest in medicinal chemistry. mdpi.com Chiral derivatives could be synthesized by introducing a stereocenter, for example, on a substituent attached to either aromatic ring or at the nitrogen atom if it becomes part of a chiral heterocyclic system.
Strategies for asymmetric synthesis in this context include:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, a chiral amine could be coupled with the benzoic acid fragment to introduce a stereocenter into the final molecule. mdpi.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.com For C-N bond formation, chiral ligands can be used in transition-metal-catalyzed reactions to achieve enantioselectivity. nih.gov Similarly, asymmetric hydrogenation or other transformations of a prochiral derivative of the target compound could establish a chiral center with high enantiomeric excess. nih.gov
These approaches provide pathways to explore the three-dimensional chemical space around the 2-(phenylamino)benzoic acid scaffold, enabling the synthesis of specific stereoisomers for biological evaluation. bioorganica.com.ua
Mechanistic Investigations of Synthesis Reactions
The Ullmann condensation is a long-standing reaction, but its precise mechanism has been a subject of extensive investigation and debate. Modern studies, combining kinetic analysis and computational modeling, have shed light on the complex series of steps involved. While a universally agreed-upon mechanism for all Ullmann-type reactions does not exist, the oxidative addition-reductive elimination pathway is widely supported for C-N coupling reactions. wikipedia.orgmdpi.comresearchgate.netresearchgate.net

Reaction Scheme for the synthesis of this compound via Ullmann Condensation. X = I, Br, Cl.
The catalytic cycle of the Ullmann N-arylation is believed to involve several key intermediates. Although direct observation is challenging due to their transient nature, a combination of experimental and computational studies on analogous systems provides strong evidence for their existence. nih.govnih.govrug.nl The most widely accepted pathway involves the following species:
Copper(I)-Amide Complex [(L)Cu(I)-NHPh]: The reaction is initiated by the formation of a copper(I) anilide complex. In this step, the active Cu(I) catalyst, often stabilized by a ligand (L), reacts with aniline in the presence of a base to form this key intermediate. The ligand, which can be a diamine, amino acid, or phenanthroline derivative, plays a crucial role in solubilizing the copper species and modulating its reactivity. rug.nl
Copper(III) Intermediate [(L)Cu(III)(Ar)(NHPh)X]: The pivotal step in the catalytic cycle is the interaction of the copper(I)-amide complex with the aryl halide (2-halo-5-(trifluoromethyl)benzoic acid). This is proposed to occur via an oxidative addition, where the Cu(I) center inserts into the carbon-halogen bond of the aryl halide. mdpi.comresearchgate.net This process forms a transient, high-valent Copper(III) intermediate. The existence of Cu(III) species has been a point of debate, but kinetic and computational data strongly support its involvement in the catalytic cycle. wikipedia.orgnih.govnih.gov
Reductive Elimination: The final product, this compound, is formed from the Cu(III) intermediate through a reductive elimination step. This process regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
Alternative mechanistic pathways, such as those involving single-electron transfer (SET) or halogen atom transfer (HAT), have also been proposed, but the oxidative addition-reductive elimination route is often considered the most energetically favorable for C-N coupling. mdpi.comresearchgate.netresearchgate.net
| Intermediate Species | Proposed Role in Catalytic Cycle | Evidence Type |
|---|---|---|
| (L)Cu(I)-X | Initial catalyst resting state | Spectroscopic, Kinetic Studies |
| (L)Cu(I)-NHPh | Active nucleophilic species | Kinetic Studies, Computational Modeling nih.govnih.gov |
| [(L)Cu(III)(Ar)(NHPh)X] | Product of oxidative addition | Computational Modeling, Mechanistic Probes mdpi.comnih.gov |
Halide Reactivity Order: The reaction rates follow the order Ar-I > Ar-Br > Ar-Cl, which correlates with the bond dissociation energies of the carbon-halogen bond. This suggests that the breaking of this bond is a critical part of the slowest step. mdpi.com
Electronic Effects: Hammett plot analyses of reactions with para-substituted aryl iodides show a positive ρ value, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction. gatech.edu This is consistent with a mechanism where the aryl halide acts as an electrophile in the oxidative addition step, with negative charge building up at the reaction center in the transition state.
Computational Modeling: Density Functional Theory (DFT) calculations have been used to model the energy profile of the reaction. These studies consistently find that the transition state for the oxidative addition of the aryl halide to the Cu(I)-amide complex has the highest energy barrier in the catalytic cycle. mdpi.comresearchgate.net The transition state is characterized by the partial breaking of the C-X bond and the incipient formation of Cu-C and Cu-X bonds.
The strain energy associated with the geometry change of the copper complex as it moves towards the transition state has been identified as a key factor controlling the activation barrier. mdpi.comresearchgate.net
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Aryl Halide (X) | I > Br > Cl | Decreasing C-X bond strength facilitates oxidative addition. mdpi.com |
| Electron-Withdrawing Groups on Aryl Halide | Increases rate | Makes the aryl halide more electrophilic, favoring oxidative addition. gatech.edu |
| Ligand Choice | Highly influential | Modulates the electron density and steric environment of the Cu(I) center. researchgate.net |
| Solvent Polarity | Increases rate | Can stabilize the polar transition state of the oxidative addition step. mdpi.com |
Scale-Up Considerations and Process Intensification in Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges inherent to Ullmann-type reactions. However, modern principles of process intensification offer strategies to overcome these hurdles, leading to safer, more efficient, and sustainable manufacturing. researchgate.netfrontiersin.orgunito.it
Key scale-up challenges include:
Heterogeneity and Mass Transfer: Traditional Ullmann reactions often use solid copper powder or salts, leading to a heterogeneous mixture. On a large scale, ensuring efficient mixing and consistent mass transfer between the solid catalyst, liquid, and dissolved reactants is critical to achieving reproducible results and avoiding localized overheating.
Thermal Management: The C-N coupling reaction is exothermic. In large batch reactors, the lower surface-area-to-volume ratio makes heat dissipation more difficult, increasing the risk of thermal runaways and the formation of impurities.
Catalyst and Product Isolation: The removal of copper catalyst residues from the final product is a critical quality control step in pharmaceutical manufacturing. The workup procedure must be robust and scalable to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.
Solvent Use: High-boiling polar aprotic solvents such as DMF or NMP are often used, which pose challenges for industrial use due to their toxicity, high boiling points (requiring significant energy for removal), and disposal costs.
Process intensification strategies can address these challenges by moving from traditional batch processing to continuous flow manufacturing. frontiersin.orgunito.itrsc.org Continuous flow systems offer superior heat and mass transfer, enhanced safety, and greater process control. flinders.edu.aunih.gov
A potential intensified process for the synthesis of this compound could involve a packed-bed reactor. In this setup, a heterogeneous copper catalyst is immobilized within a column, and a heated, pressurized solution of the reactants (2-chloro-5-(trifluoromethyl)benzoic acid, aniline, base, and ligand) in a suitable solvent is continuously passed through it. acs.org
Benefits of this approach include:
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with the reaction exotherm.
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control. nih.gov
Simplified Catalyst Removal: The catalyst is retained within the reactor, eliminating the need for a downstream filtration step to remove it from the product stream.
Increased Efficiency: Continuous operation can lead to higher throughput and space-time yields compared to batch processing.
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |
|---|---|---|
| Reactor Type | Large Stirred-Tank Reactor | Packed-Bed Reactor (PBR) or Coil Reactor acs.org |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling precise temperature control unito.it |
| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small reaction volume rsc.org |
| Catalyst Handling | Slurry, requires post-reaction filtration | Heterogenized/immobilized, retained in reactor |
| Process Control | Batch-to-batch variability | Steady-state operation, high consistency |
| Scalability | Complex scale-up challenges | Scalable by operating for longer times ("scale-out") frontiersin.org |
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-Ray Diffraction Studies of Molecular and Supramolecular Structures
Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. While a complete crystal structure for the title compound is not publicly available, extensive studies on closely related analogues, such as 5-Bromo-2-(phenylamino)benzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid, offer significant insights into the expected structural parameters. researchgate.netnih.gov
In analogues of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid, the molecule is characteristically twisted. This twisting is a result of steric hindrance between the phenylamino (B1219803) and benzoic acid moieties. The dihedral angle between the two aromatic rings is a critical parameter describing this conformation and typically falls in the range of 45° to 56°. researchgate.netnih.govnih.gov For instance, in 5-Bromo-2-(phenylamino)benzoic acid, this angle is reported to be 45.74(11)°. researchgate.net Another study on the same compound found a similar value of 45.39(11)°. nih.gov In 4-Fluoro-2-(phenylamino)benzoic acid, where two independent molecules exist in the asymmetric unit, the dihedral angles are 55.63(5)° and 52.65(5)°. nih.gov
The table below presents representative bond lengths and angles from a closely related structure, 5-Bromo-2-(phenylamino)benzoic acid, which are expected to be very similar in the trifluoromethyl analogue.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C1-C2 Bond Length (Å) | 1.405(5) | C1-C2-C3 Bond Angle (°) | 120.4(3) |
| C2-N7 Bond Length (Å) | 1.411(4) | C2-N7-C8 Bond Angle (°) | 128.0(3) |
| N7-C8 Bond Length (Å) | 1.403(4) | C1-C6-C5 Bond Angle (°) | 120.2(3) |
| C1-C14 Bond Length (Å) | 1.487(5) | O15-C14-O16 Bond Angle (°) | 122.5(3) |
| C14=O15 Bond Length (Å) | 1.220(4) | C2-C1-C14 Bond Angle (°) | 123.0(3) |
In the solid state, molecules of this class arrange themselves into predictable supramolecular structures. The most dominant intermolecular interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.gov This is a very common and stable motif for carboxylic acids.
In the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid, these dimers are the primary building blocks of the extended structure. nih.gov The hydrogen bond geometry for this interaction involves an O-H distance of approximately 0.84 Å, an H···O distance of about 1.79 Å, and an O···O distance of 2.629(4) Å, with a nearly linear O-H···O angle of 174°. researchgate.net
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide complementary information to diffraction methods, confirming the molecular structure and offering insights into the electronic environment of the atoms.
NMR spectroscopy is a powerful tool for confirming the constitution of this compound in solution.
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings, typically in the range of δ 6.8-8.5 ppm. The protons on the trifluoromethyl-substituted ring would show complex splitting patterns due to both H-H and H-F couplings. The amine proton (N-H) and the carboxylic acid proton (O-H) would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. The N-H proton signal is often observed between δ 9.0-10.0 ppm, while the carboxylic acid proton is typically found further downfield, above δ 12.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The carboxylic acid carbonyl carbon would appear at the downfield end of the spectrum (~170 ppm). The carbon atom attached to the trifluoromethyl group would be identifiable as a quartet due to one-bond C-F coupling. Aromatic carbons would resonate in the typical region of δ 110-150 ppm.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. It is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal provides a sensitive probe of the electronic environment of the CF₃ group. nih.govbiophysics.org
The table below summarizes the expected chemical shift ranges for the different nuclei.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 12.0 |
| ¹H | Amine (-NH-) | 9.0 - 10.0 |
| ¹H | Aromatic (Ar-H) | 6.8 - 8.5 |
| ¹³C | Carbonyl (-COOH) | ~170 |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
| ¹³C | Trifluoromethyl (-CF₃) | ~125 (quartet) |
| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -65 (relative to CFCl₃) |
High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₀F₃NO₂), the calculated exact mass is 281.06636 Da.
Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. A plausible fragmentation pathway for this molecule would involve initial loss of water (H₂O) or the carboxyl group (COOH) from the molecular ion. Another significant fragmentation would be the cleavage of the C-N bond between the two aromatic rings, leading to fragment ions corresponding to the aniline (B41778) and the trifluoromethylbenzoic acid moieties. researchgate.net The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for identifying it in complex mixtures. mdpi.comnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The sharp, intense band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The N-H stretching vibration should appear as a sharp band near 3300-3400 cm⁻¹. Strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. ijtsrd.com
Raman Spectroscopy: Raman spectroscopy provides complementary data. The symmetric C=C stretching vibrations of the aromatic rings typically give strong Raman signals. The C-F vibrations of the CF₃ group would also be observable.
The following table lists the principal vibrational modes and their expected frequencies.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amine | 3300 - 3400 | Medium |
| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1680 - 1700 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Strong |
Conformational Landscape Analysis in Solution and Solid States
In the solid state, molecules of this class often adopt a twisted conformation due to steric hindrance. For instance, the crystal structure of the related compound, 5-bromo-2-(phenylamino)benzoic acid, reveals a significant dihedral angle of 45.74 (11)° between the aromatic rings. researchgate.netnih.gov This twist minimizes steric repulsion, and the solid-state structure is further stabilized by intermolecular hydrogen bonding, typically forming carboxylic acid inversion dimers. researchgate.netnih.gov It is highly probable that this compound adopts a similar non-planar conformation in its crystalline form.
In solution, the molecule is expected to be more dynamic, with a lower energy barrier to rotation around the C-N bond. The preferred conformation in solution will be influenced by a combination of steric effects, electronic interactions, and solvent effects.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energetics of conformational exchange processes, such as the rotation around single bonds. nih.govresearchgate.netniscpr.res.in For molecules with restricted rotation, separate NMR signals for atoms in different chemical environments can be observed at low temperatures. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures.
While specific DNMR studies on this compound are not extensively documented in the literature, the principles of this technique are directly applicable. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡), which represents the rotational barrier. niscpr.res.in For similar compounds, such as N-benzhydrylformamides, rotational barriers for formyl group rotation are typically in the range of 20–23 kcal/mol. nih.gov It is anticipated that the rotation around the C-N bond in this compound would have a measurable barrier, influenced by the steric bulk of the trifluoromethyl group and the substitution pattern of the phenyl ring.
Table 1: Representative Rotational Barriers of Related Amide-Containing Compounds
| Compound Class | Rotational Barrier (ΔG‡) | Technique |
| N-Benzhydrylformamides | ~20-23 kcal/mol | DNMR & DFT |
| γ-Spiroiminolactones | ~44-46 kJ/mol (around aryl-N bond) | DNMR |
This table provides examples from the literature on related molecular structures to illustrate the typical energy scales of rotational barriers accessible by DNMR.
A comprehensive understanding of the conformational landscape requires exploring the full range of accessible conformations and their relative energies. This is achieved through a combination of experimental techniques and computational modeling.
Experimental Approaches:
X-ray Crystallography: Provides a precise snapshot of the molecule's conformation in the solid state. Studies on analogous compounds, like 3-methyl-2-(phenylamino)benzoic acids, have demonstrated how single-crystal X-ray diffraction can reveal different polymorphic forms, each with a unique conformation. uky.edursc.org
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: In solution, NOE experiments can provide distance constraints between protons that are close in space, helping to determine the predominant conformation.
Computational Approaches:
Conformational Scans: Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface as a function of specific dihedral angles. A conformational scan for the C-N bond rotation in this compound would reveal the energy minima corresponding to stable conformers and the transition states that represent the rotational barriers. uky.edursc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in solution over time, providing insights into conformational flexibility and the probabilities of occupying different conformational states.
These computational methods, often used in conjunction with experimental data, provide a detailed picture of the molecule's conformational preferences.
Chiroptical Properties (if chiral analogs are studied)
While this compound itself is achiral, the introduction of substituents that restrict rotation around the C-N bond can lead to atropisomerism, a form of axial chirality. For such chiral analogs, chiroptical techniques are essential for their characterization.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational features of the molecule. For a chiral analog of this compound, the CD spectrum would be highly sensitive to the dihedral angle between the two aromatic rings.
Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a substance with the wavelength of light. nih.gov ORD spectra, particularly the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), can be used to determine the absolute configuration of chiral molecules and to study conformational changes.
The study of chiral analogs, such as axially chiral trifluoromethylbenzimidazolylbenzoic acid, has shown that stable atropisomers can be isolated, and their chiroptical properties can be used for applications like determining the absolute configuration of other molecules. nih.gov Should chiral derivatives of this compound be synthesized, CD and ORD would be indispensable tools for their stereochemical analysis.
Computational Chemistry and Theoretical Modeling of 2 Phenylamino 5 Trifluoromethyl Benzoic Acid
Electronic Structure Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov DFT calculations allow for the accurate prediction of molecular geometries, electronic energies, and a host of other properties that govern a molecule's behavior.
The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For molecules like flufenamic acid, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations can reveal important structural features, such as the planarity or non-planarity of the molecule and the presence of intramolecular hydrogen bonds. For instance, in flufenamic acid, the carboxyl group's orientation relative to the phenylamino (B1219803) moiety is a key structural parameter that influences its properties. DFT calculations have been instrumental in analyzing the impact of different solvents on the molecular structure, showing how intermolecular interactions can alter bond distances and angles. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies for Flufenamic Acid
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2056 |
| ELUMO | -1.9489 |
| Energy Gap (ΔE) | 4.2567 |
Data sourced from DFT calculations on flufenamic acid. nih.gov
From these energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
For flufenamic acid, ESP analysis has been used in conjunction with Hirshfeld surface analysis to understand intermolecular interactions in its crystalline forms. These analyses help in visualizing and quantifying the electrostatic contributions to crystal packing. escholarship.org The ESP map would be expected to show a high negative potential around the carboxylic acid group's oxygen atoms, indicating their role as hydrogen bond acceptors, and a positive potential near the amine hydrogen, highlighting its hydrogen bond donor capability.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the effects of the surrounding environment, such as a solvent. nih.gov
For flufenamic acid, MD simulations have been employed to study the stability of its complex with biological targets, such as enzymes. These simulations, often run for nanoseconds, can reveal how the molecule adapts its conformation within a binding pocket and the nature of its interactions with surrounding amino acid residues. nih.gov By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation, researchers can assess the stability and flexibility of the molecule in different environments. nih.gov Solvation effects are a critical aspect of these simulations, with explicit water molecules often included to mimic physiological conditions and understand how they mediate interactions. nih.gov
Quantum Chemical Analysis of Reactivity and Interaction Potentials
Quantum chemical methods extend beyond the description of ground-state properties to the prediction of chemical reactivity and the nature of intermolecular interactions.
A significant application of quantum chemistry is the elucidation of reaction mechanisms and the calculation of the energy barriers associated with these processes. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy required for the reaction to proceed.
For flufenamic acid, quantum chemical calculations have been used to determine the energy barriers for intramolecular rotations, such as the rotation of the trifluoromethyl-substituted phenyl ring relative to the rest of the molecule. These calculations have shown that the barriers for certain conformational transitions can be substantial, on the order of 50 kJ/mol, particularly when they involve the breaking of intramolecular hydrogen bonds. mdpi.com While these studies focus on conformational changes, the same theoretical approaches can be applied to predict the mechanisms and energy barriers of chemical reactions, such as the inhibition of cyclooxygenase enzymes, a known biological activity for this class of compounds. jmchemsci.com
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic profile of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid. These theoretical calculations provide valuable data that complement experimental findings, aiding in structural elucidation and characterization.
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated to understand the molecule's fundamental modes of vibration. These calculations can predict the positions of key spectral bands corresponding to specific functional groups. For instance, the characteristic stretching vibrations of the carboxylic acid O-H group, the N-H amine linkage, the C=O carbonyl group, and the C-F bonds of the trifluoromethyl group can be accurately computed. nih.govresearchgate.net By comparing theoretical spectra with experimental FT-IR and FT-Raman data, a detailed assignment of vibrational modes can be achieved. nih.govmdpi.com The table below shows a representative prediction of key vibrational frequencies for a similar benzoic acid derivative, calculated using the B3LYP/6-311++G(d,p) basis set.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3600 |
| N-H (Amine) | Stretching | ~3400 |
| C=O (Carbonyl) | Stretching | ~1700 |
| C-F (Trifluoromethyl) | Symmetric Stretching | ~1130 |
| C-F (Trifluoromethyl) | Asymmetric Stretching | ~1170 |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. mdpi.com Such computational data is instrumental in assigning peaks in experimental NMR spectra, confirming the chemical structure.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov These calculations help identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic rings, providing insight into the molecule's electronic structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is fundamental in drug design for predicting the activity of new molecules and optimizing lead compounds.
Development of Physicochemical and Topological Descriptors for Molecular Properties
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. frontiersin.org For this compound, a range of descriptors would be developed to capture its key features.
Physicochemical Descriptors: These descriptors quantify properties like lipophilicity, electronic distribution, and steric effects.
LogP (Partition Coefficient): Represents the lipophilicity of the molecule, influencing its ability to cross cell membranes.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Dipole Moment: Measures the polarity of the molecule.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are key electronic descriptors that relate to the molecule's reactivity. niscpr.res.in
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. umich.edu
Wiener Index: A distance-based index that reflects molecular branching. researchgate.net
Randić Connectivity Index (χ): Relates to the degree of branching in the carbon skeleton. researchgate.net
Topological Polar Surface Area (TPSA): Calculated from the contributions of polar atoms, TPSA is a good predictor of drug transport properties. nih.gov
The following table provides examples of descriptors that would be relevant for QSAR studies of this compound class.
| Descriptor Type | Descriptor Name | Property Encoded | Significance in QSAR |
| Physicochemical | ClogP | Lipophilicity | Membrane permeability, receptor binding |
| Physicochemical | Molar Refractivity (CMR) | Steric bulk, polarizability | Receptor fit, dispersion forces |
| Topological | Wiener Index (W) | Molecular branching | Compactness, shape |
| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity | Stability, reaction propensity |
| Topological | TPSA | Polar surface area | Drug transport, bioavailability |
This is an interactive data table. You can sort and filter the data.
Statistical Models for Correlating Structural Features with Theoretical Interaction Parameters
Once descriptors are calculated for a set of molecules, statistical methods are used to build the QSAR model. nih.gov The goal is to create an equation that accurately predicts biological activity (the dependent variable) from the calculated descriptors (the independent variables). wikipedia.org
Common statistical methods include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to activity.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when they are correlated.
k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a new molecule based on the activities of the most similar molecules in the training set.
A typical QSAR model is represented by a mathematical equation, such as: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
The validity and predictive power of the model are assessed using statistical parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set (pred_r²). mdpi.commdpi.com A robust QSAR model will have high values for these parameters, indicating a strong correlation and reliable predictive ability.
Molecular Docking Studies of Binding Interactions with Biological Macromolecules
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. rjptonline.org This technique is crucial for understanding the molecular basis of drug action and for structure-based drug design.
Identification of Putative Binding Sites and Pockets
The first step in a docking study is to identify the binding site on the target macromolecule. This is often a catalytic site or an allosteric pocket. rjptonline.org If the structure of the protein with a co-crystallized ligand is known, that ligand's position can be used to define the binding pocket. rjptonline.org For this compound, potential targets could include enzymes like cyclooxygenases (COX-1/COX-2), given the anti-inflammatory nature of related fenamate drugs. nih.gov Docking algorithms then systematically search for the best possible binding poses of the ligand within this defined pocket, scoring each pose based on a force field that estimates the binding affinity.
Analysis of Key Interaction Residues and Binding Modes in Protein-Ligand Complexes
After docking, the resulting protein-ligand complexes are analyzed to understand the specific interactions that stabilize the binding. These non-covalent interactions are critical for the ligand's affinity and selectivity. nih.gov
For this compound, the analysis would focus on interactions involving its key functional groups:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in the active site. The N-H group can also act as a hydrogen bond donor.
Hydrophobic Interactions: The two phenyl rings provide extensive surfaces for hydrophobic and π-stacking interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine. niscpr.res.in
Ionic Interactions: The carboxylate group, if deprotonated, can form salt bridges with positively charged residues such as Arginine or Lysine.
Halogen Interactions: The trifluoromethyl group can participate in specific interactions that enhance binding affinity. Studies on related compounds have shown that the trifluoromethyl group can lead to a significant increase in activity and binding potency. nih.gov
A detailed analysis would generate a 2D or 3D diagram illustrating these interactions, as summarized in the hypothetical table below for a COX enzyme active site.
| Interaction Type | Ligand Group Involved | Key Protein Residues |
| Hydrogen Bond | Carboxylic acid (-COOH) | Arg120, Tyr355 |
| Ionic Bond (Salt Bridge) | Carboxylate (-COO⁻) | Arg120 |
| Hydrophobic (π-Alkyl) | Phenyl Rings | Leu352, Val523 |
| π-π Stacking | Phenyl Rings | Phe518 |
| Halogen-based | Trifluoromethyl (-CF₃) | Ser530 |
This is an interactive data table. You can sort and filter the data.
This detailed computational analysis provides a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental studies and the design of new therapeutic agents.
Molecular and Cellular Biological Activity: Mechanistic Investigations
Exploration of Enzyme Inhibition Mechanisms
The inhibitory potential of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid and related N-phenylanthranilic acid derivatives has been a subject of significant research, particularly in the context of aldo-keto reductase (AKR) enzymes. These enzymes, especially AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase), are implicated in the biosynthesis of androgens and are overexpressed in certain cancers, making them attractive therapeutic targets.
Detailed Kinetic Studies of Specific Enzyme Inhibition (e.g., Ki determination, mode of inhibition)
Studies on a series of substituted 3-(phenylamino)benzoic acids have shown that these compounds act as competitive inhibitors of AKR1C3. upenn.edu This mode of inhibition suggests that the compound likely competes with the enzyme's natural substrate for binding to the active site. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), is influenced by the electronic effects of substituents on the phenylamino (B1219803) ring. Electron-withdrawing groups, such as the trifluoromethyl group, are generally associated with enhanced inhibitory activity against AKR1C3. upenn.edu
The IC50 values for several related N-phenylanthranilic acid analogs against AKR1C3 have been determined, demonstrating nanomolar efficacy. For example, the parent compound flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) exhibits an IC50 value of 50 nM for AKR1C3. nih.gov The selectivity for AKR1C3 over other isoforms like AKR1C2 is a critical factor, and the position of the carboxylic acid group on the benzoic acid ring plays a significant role in determining this selectivity. nih.gov
Table 1: Inhibitory Potency of Selected N-Phenylanthranilic Acid Analogs against AKR1C3
| Compound | Structure | IC50 (nM) for AKR1C3 | Selectivity (IC50 AKR1C2/AKR1C3) |
| Flufenamic Acid | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid | 50 | 7 |
| Analog 1 | 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid | Not specified | >200 |
Data compiled from available research on related compounds. Specific data for this compound is not available.
Characterization of Enzyme-Compound Binding Events via Biophysical Methods
Detailed biophysical characterization of the binding of this compound to its target enzymes is crucial for a comprehensive understanding of its inhibitory mechanism. X-ray crystallography studies of a related compound, 3-((4'-(trifluoromethyl)phenyl)amino)benzoic acid, in complex with AKR1C3 have revealed key binding interactions. nih.gov These studies show that the carboxylate group of the benzoic acid ring anchors the inhibitor to the enzyme's active site through hydrogen bonds with active site residues, such as Tyr55 and His117. The phenylamino ring, containing the trifluoromethyl group, projects into a subpocket within the active site, contributing to both potency and selectivity. nih.gov
While specific biophysical data from methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not currently available in published literature, these techniques would be invaluable for a more in-depth analysis of the binding kinetics and thermodynamics.
Investigation of Protein-Ligand Interaction Dynamics
The dynamics of the interaction between a ligand and its protein target are fundamental to its biological activity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for elucidating these dynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
There is no publicly available data from Surface Plasmon Resonance (SPR) studies for this compound. SPR would be a valuable technique to determine the association (kon) and dissociation (koff) rate constants of the compound binding to its target enzyme, thereby providing a precise measurement of its binding affinity (KD). This information would complement the steady-state inhibition data and provide a more complete picture of the compound's interaction with its target.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Similarly, there is no published data from Isothermal Titration Calorimetry (ITC) experiments for this compound. ITC would allow for the direct measurement of the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This would reveal the driving forces behind the binding event, whether it is enthalpically or entropically driven, and provide deeper insights into the nature of the interaction at a molecular level.
Modulation of Specific Cellular Signaling Pathways in vitro
The biological effects of enzyme inhibitors often translate to the modulation of cellular signaling pathways. While direct in vitro studies on the effect of this compound on specific signaling pathways are lacking, the known functions of its primary target, AKR1C3, allow for informed hypotheses.
AKR1C3 is involved in the biosynthesis of androgens and prostaglandins, which in turn can activate various signaling pathways implicated in cell proliferation and inflammation. upenn.edu Therefore, inhibition of AKR1C3 by this compound could potentially modulate pathways such as:
Androgen Receptor (AR) Signaling: By reducing the production of testosterone (B1683101) and dihydrotestosterone, the compound could downregulate AR-mediated gene expression, which is crucial in prostate cancer.
Prostaglandin (B15479496) Signaling: AKR1C3 is involved in the synthesis of PGF2α. Inhibition of this activity could impact signaling pathways downstream of prostaglandin receptors.
However, without direct experimental evidence, the precise effects of this compound on key cellular signaling cascades such as the NF-κB, MAPK, or PI3K/Akt pathways remain speculative. Further in vitro studies are necessary to elucidate the specific impact of this compound on these and other signaling networks.
Analysis of Downstream Signaling Cascades and Pathway Crosstalk
This compound, commonly known as Flufenamic acid (FFA), modulates several downstream signaling cascades, contributing to its diverse pharmacological effects beyond the inhibition of cyclooxygenase (COX) enzymes. patsnap.com Mechanistic studies have revealed its interaction with key cellular pathways involved in inflammation, cellular energy homeostasis, and gene regulation.
One of the significant pathways influenced by FFA is the AMP-activated protein kinase (AMPK) signaling cascade. nih.gov Exposure of various cell types to FFA leads to the phosphorylation and activation of AMPKα at the Threonine-172 residue. nih.gov This activation is not direct but is mediated through an increase in intracellular calcium (Ca²⁺). nih.gov FFA triggers a rise in intracellular Ca²⁺, which in turn activates the Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ). nih.gov Activated CaMKKβ then phosphorylates and activates AMPK. nih.gov The necessity of this pathway was demonstrated by the abrogation of FFA-induced AMPK activation when intracellular Ca²⁺ was chelated or when CaMKKβ was inhibited or its expression was downregulated. nih.gov
Furthermore, FFA has been shown to interact with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. patsnap.com NF-κB is a critical transcription factor that governs the expression of genes involved in inflammatory and immune responses. patsnap.com FFA can inhibit the activation and nuclear translocation of NF-κB, which leads to a reduction in the transcription of pro-inflammatory cytokines and other inflammatory mediators. patsnap.commedchemexpress.com This inhibitory effect on the NF-κB pathway is linked to the upstream activation of AMPK. nih.gov
In the context of ischemic injury, FFA has been found to promote cell survival by activating the AMPK-TRPML1-Calcineurin-TFE3 signaling pathway. nih.gov This cascade enhances autophagy and suppresses oxidative stress, which are crucial mechanisms for mitigating tissue damage. nih.gov
Additionally, FFA modulates ion channels and interacts with peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors involved in regulating lipid metabolism and inflammation. patsnap.com Its ability to activate PPARs adds another layer to its mechanism of action. patsnap.com
Table 1: Summary of Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Proteins/Factors | Effect of Compound Exposure | Reference |
|---|---|---|---|
| AMPK Pathway | AMPK, CaMKKβ, Ca²⁺ | Activation via Ca²⁺-CaMKKβ axis | nih.gov |
| NF-κB Pathway | NF-κB | Inhibition of activation and nuclear translocation | patsnap.comnih.govmedchemexpress.com |
| Androgen Receptor (AR) Signaling | Androgen Receptor (AR) | Inhibition of expression at mRNA and protein levels | oup.com |
| Autophagy/Oxidative Stress Pathway | AMPK, TRPML1, Calcineurin, TFE3 | Activation, leading to enhanced autophagy and reduced oxidative stress | nih.gov |
| Prostaglandin Synthesis | Cyclooxygenase (COX) | Inhibition | patsnap.comwikipedia.org |
Gene Expression Profiling in vitro in Response to Compound Exposure (e.g., RNA-Seq, qPCR)
Exposure to this compound (FFA) has been demonstrated to alter gene expression profiles in vitro, particularly in hormone-responsive cancer cells. Studies using the androgen-responsive human prostate carcinoma cell line, LNCaP, have provided specific insights into the compound's effect on the expression of genes regulated by the androgen receptor (AR).
Using techniques such as Northern and Western blot analyses, research has shown that FFA inhibits the expression of the androgen receptor at both the mRNA and protein levels. oup.com This suppression of AR expression is a key mechanism behind the compound's observed effects on androgen-inducible genes. oup.com For instance, FFA treatment dramatically reduces the expression of prostate-specific antigen (PSA) and the homeo-domain transcription factor Nkx3.1, both of which are downstream targets of AR signaling. oup.com
Furthermore, transfection experiments have confirmed that FFA down-regulates the transcription of genes like PSA by significantly reducing the activity of the AR promoter. oup.com These findings suggest that the androgen receptor may be a primary target for FFA's action in specific cellular contexts, and that modulation of AR gene expression is a critical outcome of compound exposure. oup.com
Table 2: Effect of this compound on Gene Expression in LNCaP Cells
| Gene | Gene Product | Effect on Expression | Method of Analysis | Reference |
|---|---|---|---|---|
| AR | Androgen Receptor | Inhibited at mRNA and protein levels | Northern and Western Blot | oup.com |
| PSA (KLK3) | Prostate-Specific Antigen | Reduced expression | In vitro transfection, Northern and Western Blot | oup.com |
| Nkx3.1 | Nkx3.1 Homeobox Protein | Reduced expression | Not specified | oup.com |
Cellular Uptake and Intracellular Distribution Mechanisms in Experimental Models
Permeability Studies Across Model Biological Membranes and Barriers
Studies indicate that this compound (FFA) is a membrane-permeable compound. nih.gov Its ability to traverse biological membranes has been investigated in experimental models such as the isolated perfused rat liver. In this system, FFA was shown to inhibit sulfate (B86663) transport, a process mediated by a specific carrier protein in the hepatocyte membrane. nih.gov
The inhibition of sulfate transport by FFA was found to be concentration-dependent, with a 100 µM concentration causing approximately 53.4% inhibition and a 250 µM concentration resulting in over 95% inhibition. nih.gov This effect suggests a direct or indirect interaction with the hepatic sulfate carrier. nih.gov Despite this potent inhibition of a specific transport system, FFA, even at high concentrations (up to 250 µM), did not alter the vascular and cellular spaces within the liver. This was determined by measuring the mean transit times of tritiated water and sucrose, indicating that the compound does not cause significant, acute changes to the physical integrity of the tissue barriers. nih.gov
The inhibitory potency of FFA on sulfate transport was compared to other nonsteroidal anti-inflammatory drugs (NSAIDs), establishing a clear structure-activity relationship for this particular biological effect. nih.gov
Table 3: Inhibitory Potency of Various NSAIDs on Sulfate Transport in Isolated Perfused Rat Liver (at 100 µM)
| Compound | Inhibition of Sulfate Transport (%) |
|---|---|
| Flufenamic acid | 53.4 ± 2.9 |
| Niflumic acid | 41.1 ± 1.4 |
| Mefenamic acid | 35.6 ± 3.3 |
| Piroxicam | 16.6 ± 1.9 |
| Naproxen | 13.5 ± 8.4 |
| Nimesulide | 11.6 ± 5.8 |
Data sourced from reference nih.gov.
Subcellular Localization Studies Using Advanced Imaging Techniques (e.g., Confocal Microscopy, Fluorescence Microscopy)
Detailed studies utilizing advanced imaging techniques such as confocal or fluorescence microscopy to specifically determine the subcellular localization of this compound within different cellular compartments were not identified in the reviewed literature. While its effects on mitochondrial function (e.g., triggering Ca²⁺ rise) nih.gov and nuclear components (e.g., inhibiting NF-κB translocation and modulating gene expression) patsnap.comoup.com have been documented, direct visualization of its distribution within the cell remains an area for further investigation.
Structure-Activity Relationships (SAR) for Molecular Target Interaction
Correlation of Systematic Structural Modifications with Binding Affinity to Specific Macromolecular Targets
The structure-activity relationship (SAR) for this compound and related N-arylanthranilic acid derivatives has been investigated to understand the chemical features crucial for their biological activity.
General SAR for anthranilic acid derivatives indicates several key structural requirements:
NH-Moiety: The NH-group linking the two aromatic rings is considered essential for activity. Replacing this linkage with groups such as O, CH₂, S, SO₂, N-CH₃, or N-COCH₃ generally leads to a decrease in anti-inflammatory activity. gpatindia.com
Substitutions on the Anthranilic Acid Ring: Substitutions on the benzoic acid portion of the molecule typically reduce activity. gpatindia.com
Substitutions on the N-Aryl Ring: The position of substituents on the phenylamino ring is critical. The order of activity for substitutions generally follows meta > ortho > para. gpatindia.com For disubstituted products, activity is often maximized when substituents are at adjacent ortho and meta positions. gpatindia.com
Ring Coplanarity: Increasing the non-coplanarity between the N-aryl ring and the anthranilic acid ring can enhance binding to the target and, consequently, increase activity. This is exemplified by the greater potency of meclofenamic acid compared to flufenamic acid. gpatindia.com
A specific SAR study on derivatives of flufenamic acid explored their effects on the human TRESK (K2P18.1) potassium channel, a potential target for pain treatment. nih.gov This investigation into the functional effects of systematic chemical modifications helped to build a homology model and propose a plausible binding site for TRESK channel openers. nih.gov Such studies correlate specific structural changes with binding affinity and functional outcomes at a defined macromolecular target. nih.gov
Table 4: General Structure-Activity Relationship (SAR) for N-Arylanthranilic Acids
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Anthranilic Acid Ring | Substitution | Generally decreases activity | gpatindia.com |
| Linkage Group | Replacement of NH with O, CH₂, S, etc. | Decreases activity | gpatindia.com |
| N-Aryl Ring Substitution Position | ortho, meta, para | Activity order: m > o > p | gpatindia.com |
| Ring Conformation | Increased non-coplanarity between rings | Increases binding and activity | gpatindia.com |
Rational Design of Analogs Based on Mechanistic Insights from Molecular Interactions
The rational design of analogs of this compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is deeply rooted in understanding the molecular interactions between the fenamate scaffold and its primary biological target, the cyclooxygenase (COX) enzymes. Crystallographic and molecular modeling studies have provided detailed insights into these interactions, paving the way for the strategic modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic properties.
A pivotal aspect of the interaction of fenamates with COX enzymes is their binding mode within the cyclooxygenase channel. X-ray crystal structures of several fenamates in complex with murine COX-2 have revealed an "inverted" binding orientation. In this conformation, the carboxylic acid moiety of the fenamate forms critical hydrogen bonds with the side chains of two key amino acid residues: Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530) researchgate.net. This interaction anchors the molecule at the top of the active site.
The aniline (B41778) ring and its substituents play a crucial role in defining the inhibitor's potency and selectivity. For instance, in mefenamic acid, tolfenamic acid, and flufenamic acid, the substituents on the aniline ring tend to occupy a hydrophobic pocket located beneath Leucine-531 researchgate.net. In contrast, the presence of an additional substituent, such as the second chloride in meclofenamic acid, can lead to an orientation towards a side pocket within the active site researchgate.net. These differential interactions with hydrophobic pockets within the enzyme's active site are thought to contribute to the varying potencies and binding kinetics observed among different fenamates researchgate.net.
One of the key strategies in the rational design of analogs of this compound involves the modification of the benzoic acid ring. The introduction of a trifluoromethyl (-CF3) group at the 5-position is a prime example of a mechanistically driven design choice. A study on the related R-/S-2-(2-hydroxypropanamido) benzoic acid scaffold demonstrated that this position is susceptible to metabolic hydroxylation, leading to rapid elimination of the drug in vivo. By introducing a trifluoromethyl group at this position, metabolic degradation is blocked, which can lead to improved pharmacological activity and bioavailability nih.gov. Molecular docking studies further supported this design, indicating that the presence of the trifluoromethyl group enhances the binding affinity for both COX-1 and COX-2 nih.gov.
Another avenue for the rational design of analogs is the bioisosteric replacement of the carboxylic acid group. The carboxylate is a key pharmacophoric element, forming an ion pair with the positively charged Arginine-120 (Arg120) residue in the COX-1 active site, which is a significant contributor to the binding of many NSAIDs nih.gov. However, this interaction is considered less critical for binding to COX-2 nih.gov. This difference in the active sites of the two isoforms has been exploited to design selective COX-2 inhibitors. For example, the conversion of the carboxylic acid in meclofenamic acid to a methyl amide resulted in a compound with some COX-2 selectivity nih.gov. This modification reduces the ionic interaction with Arg120 in COX-1, thereby decreasing its affinity for this isoform while retaining activity against COX-2 nih.gov. This principle can be applied to the this compound scaffold to generate analogs with potentially improved COX-2 selectivity.
Bioisosterism is a broader strategy in medicinal chemistry that can be applied to the design of novel analogs researchgate.netufrj.br. This involves replacing a functional group with another that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure researchgate.netufrj.br. For instance, the carboxylic acid group could be replaced with other acidic moieties like tetrazole, which can offer advantages in terms of metabolic stability and membrane permeability researchgate.net.
The table below summarizes key molecular interactions and the rationale for the design of analogs based on these insights.
| Molecular Moiety | Key Interaction | Rationale for Analog Design | Potential Improvement |
| Carboxylic Acid | Hydrogen bonding with Tyr-385 and Ser-530 in COX-2 researchgate.net. Interaction with Arg120 in COX-1 nih.gov. | Bioisosteric replacement (e.g., with amide or tetrazole) nih.govresearchgate.net. | Increased COX-2 selectivity, improved metabolic stability and permeability nih.govresearchgate.net. |
| Phenylamino Bridge | Positions the two aromatic rings at a specific dihedral angle. | Altering the linker to modify the angle and flexibility. | Optimization of binding orientation within the active site. |
| Benzoic Acid Ring | Scaffold for key functional groups. | Introduction of substituents to block metabolism. | Enhanced bioavailability and duration of action nih.gov. |
| 5-Trifluoromethyl Group | Blocks metabolic hydroxylation nih.gov. Enhances binding affinity nih.gov. | Replacement with other electron-withdrawing or sterically bulky groups. | Modulation of potency and pharmacokinetic profile. |
| Phenyl Ring | Hydrophobic interactions with the active site researchgate.net. | Introduction of various substituents to probe different hydrophobic pockets researchgate.net. | Increased potency and/or selectivity researchgate.net. |
Derivatization and Functionalization of 2 Phenylamino 5 Trifluoromethyl Benzoic Acid
Development of Chemical Conjugates and Molecular Probes
Synthesis of Fluorescently Tagged Analogs for Imaging Studies
The development of fluorescently tagged analogs of bioactive molecules is a powerful strategy for visualizing their distribution and interaction within biological systems. For 2-(phenylamino)-5-(trifluoromethyl)benzoic acid, the carboxylic acid group serves as a prime site for the covalent attachment of a fluorophore. A common approach involves the activation of the carboxylic acid, followed by coupling with an amine-functionalized fluorescent dye.
One plausible synthetic route would involve the use of a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an amine-containing fluorophore. The reaction proceeds through the formation of a reactive O-acylisourea intermediate from the benzoic acid, which is then readily attacked by the primary amine of the fluorescent dye to form a stable amide bond.
Table 1: Proposed Fluorophores for Tagging this compound
| Fluorophore Class | Amine-Reactive Derivative Example | Excitation Max (nm) | Emission Max (nm) |
| Coumarin | 7-Amino-4-methylcoumarin | ~350 | ~450 |
| Fluorescein | Fluorescein-5-amine | ~494 | ~518 |
| Rhodamine | Rhodamine B ethylenediamine | ~555 | ~580 |
| Cyanine | Cy5 amine | ~649 | ~670 |
Note: The exact excitation and emission maxima can vary depending on the solvent and local chemical environment.
The choice of fluorophore would depend on the specific requirements of the imaging study, such as the desired wavelength of excitation and emission to avoid autofluorescence from biological samples. For instance, longer wavelength dyes like cyanines are often preferred for deep-tissue imaging due to reduced light scattering and absorption by endogenous molecules. The resulting fluorescent analog would retain the core structure of this compound, allowing it to mimic the behavior of the parent compound while enabling its detection through fluorescence microscopy techniques.
Preparation of Biotinylated Probes for Target Identification
Biotinylation is a widely used technique for the non-radioactive labeling of molecules to facilitate their detection and purification. The high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) forms the basis of many biochemical assays. Similar to fluorescent tagging, the carboxylic acid group of this compound is the most convenient site for biotinylation.
The synthesis of a biotinylated probe would typically involve the coupling of the benzoic acid with an amine- or hydrazide-functionalized biotin derivative. The use of a linker arm between the biotin moiety and the parent molecule is common practice to minimize steric hindrance and ensure that the biotin is accessible for binding to streptavidin.
A representative synthetic strategy would again employ carbodiimide chemistry. The carboxylic acid of this compound would be activated with EDC, and then reacted with a biotin derivative containing a primary amine, such as Biotin-PEG-Amine. The polyethylene (B3416737) glycol (PEG) linker in this reagent enhances the solubility of the final probe in aqueous media.
Table 2: Common Biotinylating Reagents for Carboxylic Acids
| Biotinylating Reagent | Reactive Group | Linker Arm |
| Biotin Hydrazide | Hydrazide | None |
| Biotin-Amine | Primary Amine | Varies |
| Biotin-PEG-Amine | Primary Amine | Polyethylene Glycol |
The resulting biotinylated probe can be used in various applications, including affinity chromatography for the isolation of binding partners from cell lysates, or in pull-down assays to identify proteins that interact with this compound.
Polymerization and Material Science Applications of Derivatives (if applicable)
While the primary research focus on this compound has been in the context of its biological activity, its structure contains functionalities that could, in principle, be exploited for the synthesis of novel polymers with interesting material properties.
Incorporation into Polymeric Structures
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a potential monomer for step-growth polymerization. For instance, it could be incorporated into polyamide or polyimide backbones.
One hypothetical approach to polymerization could involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. This activated monomer could then undergo a condensation reaction with a diamine to form a polyamide. Alternatively, the secondary amine of one molecule could potentially react with the activated carboxylic acid of another in a self-condensation reaction, though this would likely require harsh conditions and may be prone to side reactions.
A more controlled method would be to co-polymerize it with other monomers. For example, after protection of the secondary amine, the carboxylic acid could be reacted with a diol to form a polyester. Subsequent deprotection and further functionalization of the amine could lead to a polymer with tailored properties.
Exploration of Material Properties
The incorporation of the this compound moiety into a polymer backbone could impart specific properties to the resulting material. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. The aromatic rings would contribute to rigidity and potentially give rise to interesting optical or electronic properties.
Table 3: Potential Properties Conferred by this compound in a Polymer
| Structural Feature | Potential Material Property |
| Trifluoromethyl Group | Increased thermal stability, chemical resistance, hydrophobicity |
| Phenylamino (B1219803) Group | Rigidity, potential for charge transport, hydrogen bonding capabilities |
| Benzoic Acid Moiety | Point of attachment for cross-linking or further functionalization |
| Aromatic Rings | High refractive index, potential for fluorescence or phosphorescence |
Polymers containing this monomer could be investigated for applications in areas such as high-performance plastics, specialty coatings, or as functional materials in electronic devices. However, it is important to note that the polymerization of this specific compound and the characterization of the resulting polymers have not been extensively reported in the scientific literature, and this remains a theoretical application.
Analytical Method Development for Research and Characterization
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid from impurities, related compounds, or matrix components. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method development for this compound typically involves a systematic optimization of chromatographic conditions to achieve adequate separation from any potential process impurities or degradation products. A typical approach would involve a C18 stationary phase, which provides effective retention for aromatic compounds. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control the ionization state of the carboxylic acid group and ensure good peak shape. Gradient elution is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by its UV spectrum.
Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. Validation encompasses testing for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 7.1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives This table presents a typical set of starting parameters for the analysis of a compound like this compound, based on methods developed for structurally related molecules.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Photodiode Array (PDA) at ~254 nm |
Table 7.2: Representative Validation Parameters based on ICH Guidelines This table outlines typical acceptance criteria for the validation of an HPLC assay.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.999; No interference from blank/placebo at the analyte's retention time |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid and secondary amine groups. These functional groups can lead to poor peak shape, adsorption onto the column, and thermal degradation in the hot injector. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for carboxylic acids include esterification and silylation.
Esterification: The carboxylic acid can be converted to a more volatile ester, typically a methyl ester. This can be achieved by reaction with reagents like methanol (B129727) in the presence of an acid catalyst (e.g., BF₃) or through in-injector methylation using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
Silylation: The active hydrogens on both the carboxylic acid and the amine can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting silylated derivative is significantly more volatile and suitable for GC analysis. abechem.comguidechem.comresearchgate.net
After derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a non-polar or mid-polarity column like a 5% phenyl-methylpolysiloxane) and detected, typically by a Flame Ionization Detector (FID). GC is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Table 7.3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Resulting Derivative |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS | Trimethylsilyl (TMS) ester/amine |
| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | t-Butyldimethylsilyl (TBDMS) ester/amine |
| Methylation | Methanolic HCl or BF₃-Methanol | Methyl ester |
| In-injector Methylation | TMAH (Tetramethylammonium hydroxide) | Methyl ester |
Mass Spectrometry (MS) Based Quantification Methods
Mass spectrometry provides unparalleled sensitivity and selectivity, making it an indispensable tool for trace-level quantification and structural elucidation. When coupled with a chromatographic inlet, it combines the separation power of chromatography with the specific detection capabilities of MS.
For the quantification of this compound at very low concentrations in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.com Its high sensitivity and specificity allow for the measurement of picogram to nanogram levels of the analyte.
The workflow begins with sample preparation to extract the analyte and remove interfering matrix components like proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, often a stable isotope-labeled version of the analyte, is added before extraction to correct for matrix effects and variability in recovery.
The extracted sample is then analyzed by RP-HPLC, similar to the method described in 7.1.1, but often using faster gradients and smaller columns to increase throughput. The column effluent is directed to a tandem mass spectrometer, typically a triple quadrupole instrument. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte, which can be operated in either positive or negative mode. For this compound, negative ion mode is often preferred due to the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion.
In the mass spectrometer, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass as the analyte of interest.
Table 7.4: Exemplary LC-MS/MS Parameters for Trace Quantification
| Parameter | Setting |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M-H]⁻ (e.g., m/z 280 for the target compound) |
| Product Ion (Q3) | A specific fragment ion generated via Collision-Induced Dissociation (CID) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic profiling studies, which aim to identify and quantify metabolites of a parent compound after in vitro incubation, for example, with liver microsomes or hepatocytes. nih.gov As with standard GC analysis, derivatization is required to analyze the polar metabolites of this compound.
The typical workflow involves incubating the parent compound with the biological system (e.g., liver microsomes), followed by quenching the reaction and extracting the metabolites. The extracted mixture, containing the parent compound and its metabolites, is then derivatized (e.g., via silylation) to increase volatility.
The derivatized sample is analyzed by GC-MS. The GC separates the various components of the mixture, which are then introduced into the mass spectrometer. The MS is typically operated in full scan mode to acquire the mass spectra of all eluting compounds. Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns to deduce the chemical modification (e.g., hydroxylation, demethylation) relative to the parent compound. The electron ionization (EI) source provides reproducible fragmentation patterns that can be compared against spectral libraries for identification. researchgate.net
Table 7.5: Potential In Vitro Metabolites and Common Derivatization for GC-MS
| Potential Metabolic Transformation | Resulting Metabolite Structure | Derivatization Required for GC-MS |
| Aromatic Hydroxylation | Hydroxylated on phenyl or aniline (B41778) ring | Silylation (of -OH and -COOH) |
| N-dealkylation (if applicable) | Not directly applicable | - |
| Glucuronidation | Glucuronic acid conjugate at the carboxylic acid or amine group | Typically analyzed by LC-MS |
| Sulfation | Sulfate (B86663) conjugate at a hydroxylated position | Typically analyzed by LC-MS |
Electrochemical Detection Methods for Research Applications
Electrochemical methods offer a complementary approach for the analysis of electroactive compounds. For a molecule like this compound, which contains oxidizable (phenylamino) and reducible functional groups, electrochemical detection can be a sensitive and selective technique. These methods are based on measuring the current or potential generated by redox reactions of the analyte at an electrode surface.
In research applications, techniques like cyclic voltammetry can be used to study the redox behavior of the compound, providing information on its oxidation and reduction potentials. This information is valuable for developing quantitative methods using techniques such as amperometry or potentiometry. For instance, N-phenylanthranilic acid and its derivatives have been determined using potentiometric sensors, where an ion-selective electrode responds to the concentration of the analyte in solution. abechem.com Such sensors can be developed by incorporating an ion-pair of the analyte into a polymer membrane.
Electrochemical detectors can also be coupled with HPLC. In an HPLC-EC system, the column effluent flows through an electrochemical cell where a potential is applied. If the analyte elutes and is electroactive at that potential, it will be oxidized or reduced, generating a current that is proportional to its concentration. This can provide high sensitivity for compounds that are easily oxidized or reduced. The reduction of benzoic acid has been observed voltammetrically, suggesting that the carboxylic acid group or other parts of the molecule could be targeted for detection. rsc.org
Spectrophotometric Assays for Compound Quantification in Research Solutions and Media
Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of this compound, commonly known as flufenamic acid, in various research and laboratory settings. These methods are predicated on the principle that the compound absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. Assays can be categorized into direct UV spectrophotometry and indirect methods that involve a chemical reaction to produce a colored species.
Direct UV spectrophotometry is the simplest form, where the intrinsic absorbance of the compound in a suitable solvent is measured. The choice of solvent is critical, as it can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity. For analogous N-phenylanthranilic acid derivatives like tolfenamic acid, a variety of organic solvents have been explored, and a shift in the absorption maxima is often observed, indicating drug-solvent interactions. nih.gov For routine analysis, solvents such as ethanol, methanol, or 1-octanol (B28484) are often employed. nih.gov
Indirect, or colorimetric, spectrophotometric methods enhance specificity and can shift the measurement to the visible region, which can help to mitigate interference from other UV-absorbing compounds in complex research media. These assays typically involve the formation of a colored complex between the analyte and a specific reagent. For instance, a method has been developed for flufenamic acid based on its complexation with copper(II) ammine sulfate. psu.edu The resulting complex is extracted into an organic solvent like chloroform (B151607) and subsequently treated with diethyldithiocarbamate, which forms another copper(II) complex that can be quantified by measuring its absorbance in the visible spectrum. psu.edu Another approach involves the formation of ion-pair associates with certain dyes, which can then be extracted and measured.
The development and validation of these spectrophotometric methods are crucial for ensuring reliable and accurate quantification. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), include linearity, range, accuracy, precision, and sensitivity (limit of detection and limit of quantification). nih.govnih.gov
Research Findings and Methodological Data
Detailed research has led to the development of several spectrophotometric methods for flufenamic acid and its close structural analogs. These studies provide foundational data for establishing quantification assays in a research context.
One prominent colorimetric method relies on the formation of a copper complex. psu.edu In this procedure, flufenamic acid reacts with a copper(II) ammine sulphate solution. The resulting complex is extracted with chloroform and then reacts with sodium diethyldithiocarbamate. This yields a colored product with a maximum absorbance at 430 nm. psu.edu The method demonstrated a linear relationship between absorbance and concentration in the range of 6-60 µg/mL. psu.edu The molar ratio of flufenamic acid to the copper ammine sulphate was determined to be 1:1. psu.edu
For direct UV spectrophotometry, the validation of an assay for the related compound tolfenamic acid in various organic solvents provides valuable comparative data. nih.gov The linearity of this method was established over a concentration range of 1.0–8.0 × 10⁻⁵ M, with the specific absorbance range selected to be between 0.2 and 0.8 to ensure highest precision. nih.gov
The table below summarizes key parameters from a developed colorimetric method for flufenamic acid.
Table 1: Parameters for a Colorimetric Spectrophotometric Assay of this compound
| Parameter | Value | Reference |
|---|---|---|
| Method Principle | Complexation with Copper(II) Ammine Sulphate and Diethyldithiocarbamate | psu.edu |
| Wavelength (λmax) | 430 nm | psu.edu |
| Solvent for Extraction | Chloroform | psu.edu |
| Linearity Range | 6-60 µg/mL | psu.edu |
Further research into related N-arylanthranilic acid derivatives has explored other analytical strategies that could be adapted for this compound. For example, a method for diclofenac, which also contains a phenylamino (B1219803) acetic acid structure, involves the formation of an ion associate with a specific indolium chloride reagent, followed by extraction into toluene (B28343) and measurement at 581 nm. nih.gov This particular method was found to be linear over a concentration range of 0.61-12.60 µg/mL. nih.gov Such findings suggest that ion-pair formation is a viable and sensitive strategy for quantifying this class of compounds.
The table below provides a comparative overview of spectrophotometric methods developed for structurally related compounds, which can serve as a basis for developing and optimizing assays for this compound in specific research solutions and media.
Table 2: Comparative Spectrophotometric Methods for Related Phenylamino Acid Compounds
| Compound | Method Principle | Reagent(s) | Wavelength (λmax) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Mefenamic Acid | Ion-pair formation | Astrafloxin (polymethine dye) | Not Specified | 2.0-21.0 µg/mL | researchgate.net |
| Diclofenac | Ion-pair formation | 1,3,3-trimethyl-5-phenyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propenyl]-3H-indolium chloride (PIC) | 581 nm | 0.61-12.60 µg/mL | nih.gov |
When implementing these methods, it is imperative to consider the composition of the research solution or medium. The presence of other substances that absorb at the analytical wavelength can cause significant interference. In such cases, a derivative spectrophotometry approach, as has been applied to other N-(quinolyl) anthranilic acid derivatives, or a preliminary extraction step may be necessary to enhance the selectivity and accuracy of the quantification. nih.gov
Q & A
Q. How does the compound interact with serum proteins, and how does this affect pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
